N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
CAS No.: 293765-30-7
Cat. No.: VC15724226
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293765-30-7 |
|---|---|
| Molecular Formula | C21H19N3O |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25) |
| Standard InChI Key | GLERRXAHDZJSHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Introduction
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazenyl (-N=N-) functional group. These compounds are widely studied due to their applications in dyes, pigments, and potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the synthesis, structural properties, and potential applications of this compound.
Synthesis
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide typically involves a multi-step process:
-
Diazotization Reaction:
-
A primary aromatic amine (e.g., 2-methylaniline) is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
-
-
Coupling Reaction:
-
The diazonium salt reacts with a substituted phenol or aniline derivative to form the azo linkage (-N=N-).
-
-
Amidation:
-
The resulting azo compound undergoes amidation with benzoyl chloride or benzamide derivatives to yield the final product.
-
Reaction Monitoring:
-
Thin-layer chromatography (TLC) is commonly used to track reaction progress.
-
Purification is achieved through recrystallization using ethanol or other solvents.
Analytical Characterization
The synthesized compound can be characterized using the following techniques:
| Technique | Purpose |
|---|---|
| Infrared Spectroscopy (IR) | Confirms functional groups like -C=O (amide) and -N=N (azo). |
| Nuclear Magnetic Resonance (NMR) | Provides structural details about aromatic protons and methyl groups. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Elemental Analysis | Verifies the purity and composition of the compound. |
Biological Activities
Azo compounds like N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide have been explored for their biological properties:
-
Antimicrobial Activity:
-
Exhibits activity against Gram-positive and Gram-negative bacteria due to its aromatic azo structure.
-
The presence of electron-donating or withdrawing groups on the phenyl ring can modulate its efficacy.
-
-
Anticancer Potential:
-
Benzamides are known to inhibit certain enzymes involved in cell proliferation.
-
Structural analogs have shown selective cytotoxicity against cancer cell lines such as HCT116 (colorectal carcinoma).
-
-
Antioxidant Properties:
-
The azo group may contribute to free radical scavenging activity, reducing oxidative stress.
-
Applications
-
Dyes and Pigments:
-
Due to its vibrant coloration from the azo group, this compound has potential applications in textile and industrial dyes.
-
-
Medicinal Chemistry:
-
As a benzamide derivative, it is a promising scaffold for drug development targeting antimicrobial resistance and cancer therapy.
-
-
Material Science:
-
Azo compounds are used in optoelectronic materials due to their light absorption and emission properties.
-
Limitations and Future Directions
While N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide shows promise in various fields, there are challenges:
-
Toxicity Concerns:
-
Azo compounds may degrade into aromatic amines, which can be toxic or carcinogenic.
-
-
Stability Issues:
-
The azo bond (-N=N-) is sensitive to light and heat, limiting its long-term stability.
-
Future Research Areas:
-
Development of safer derivatives with enhanced biological activity.
-
Exploration of its role in advanced materials such as liquid crystals or photoresponsive systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume